
2,6-Dibromo-3-(trifluoromethyl)pyridine
Descripción general
Descripción
2,6-Dibromo-3-(trifluoromethyl)pyridine is a polyhalogenated pyridine derivative that has been the subject of various synthetic studies. It is characterized by the presence of bromine and trifluoromethyl groups on the pyridine ring, which significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through different methodologies. One approach involves the regioselective Suzuki–Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine with arylboronic acids, which leads to the site-selective formation of 2-aryl-6-chloro-3-(trifluoromethyl)pyridine and, subsequently, 2,6-diaryl-3-(trifluoromethyl)pyridine derivatives . Another method includes the use of 2,4,6-tribromo-3,5-difluoropyridine as a starting material to prepare various functionalized pyridine derivatives through reactions with electrophiles . Additionally, a synthesis route starting from 2,6-dichloropyridine to produce 2,6-bis(trifluoromethyl)pyridine has been reported, which involves the use of potassium trifluoroacetate and yields a range of product yields under moderate conditions .
Molecular Structure Analysis
The molecular structure of this compound derivatives can exhibit interesting features, such as unusual solid-state lattice packing arrangements, as observed in an X-ray crystallographic study of one of the synthesized ketone derivatives . These structural characteristics can be attributed to the steric and electronic effects of the substituents on the pyridine ring.
Chemical Reactions Analysis
The chemical reactivity of this compound is influenced by the presence of the bromo and trifluoromethyl groups. These groups can participate in various nucleophilic substitution reactions, leading to the formation of multifunctional heterocycles. Intramolecular cyclization processes can also occur when difunctional nucleophiles are involved . The electrophilic and nucleophilic sites on the molecule are determined by the nature of the substituents and their positions on the pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are shaped by its halogenated nature. The presence of bromine and fluorine atoms contributes to the molecule's polarity, boiling point, and stability. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can affect the acidity of adjacent hydrogens and the overall electronic distribution within the molecule. These properties are essential for understanding the behavior of the compound in various chemical environments and for predicting its reactivity in synthetic applications .
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to 2,6-Dibromo-3-(trifluoromethyl)pyridine, are used as ligands in chemistry. These derivatives have been noted for their applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).
- Recent advancements include the development of multi-functional spin-crossover switches, emissive f-element centers in biomedical sensors, and 3-bpp complexes in catalysis (Halcrow, 2014).
- Lithio-2,6-dibromo-3,5-difluoropyridine, which shares structural similarities, reacts with various electrophiles to yield functionalized pyridine derivatives. An X-ray crystallographic study of one such derivative revealed an unusual solid-state lattice packing arrangement (Benmansour et al., 2000).
Synthesis Methods
- A synthesis method using 2,6-dichloropyridine as a starting material to produce 2,6-bis(trifluoromethyl) pyridine was developed. This method is noted for its use of inexpensive reagents and moderate conditions (Liu Cong, 2007).
- The direct metalation and functionalization of trifluoromethyl-substituted pyridines, including 2-(trifluoromethyl)pyridine, offer a path to regioselective synthesis of various pyridinecarboxylic acids (Schlosser & Marull, 2003).
Catalysis and Sensing Applications
- Ruthenium ‘pincer’ complexes synthesized from 2,6-bis(arylimidazol-2-ylidene)pyridine, related to this compound, show catalytic activity in transfer hydrogenation of carbonyl compounds (Danopoulos et al., 2002).
- 2,6-Bis(2-benzimidazolyl)pyridine, a neutral tridentate ligand similar in structure, has been employed as a chemosensor for detecting fluoride ions (Chetia & Iyer, 2008).
Mecanismo De Acción
Target of Action
It is known that trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that trifluoromethylpyridine derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can participate in sm cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Result of Action
It is known that trifluoromethylpyridine derivatives have been used in the agrochemical and pharmaceutical industries , suggesting that they may have various biological effects.
Action Environment
It is known that the success of sm cross-coupling reactions, in which trifluoromethylpyridine derivatives can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-dibromo-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USODCHBLRDXQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280535 | |
| Record name | 2,6-Dibromo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55304-87-5 | |
| Record name | 2,6-Dibromo-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







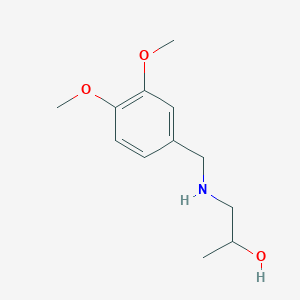
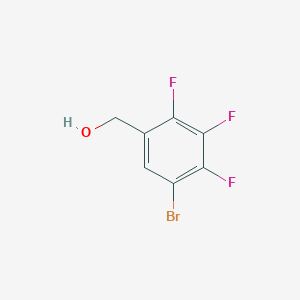
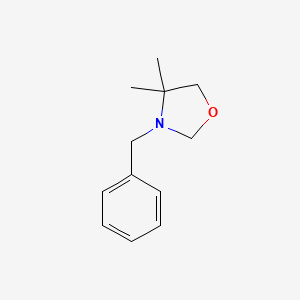



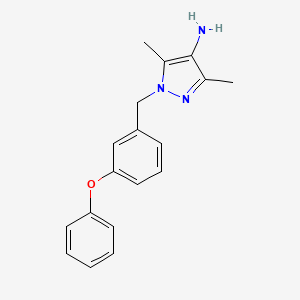
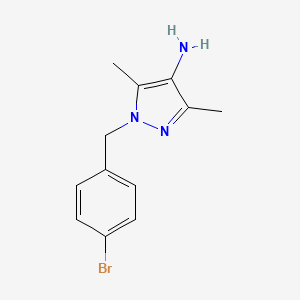
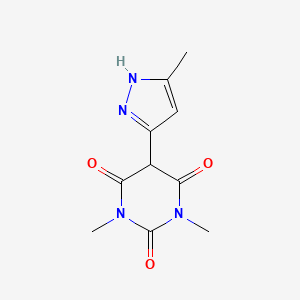
![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)